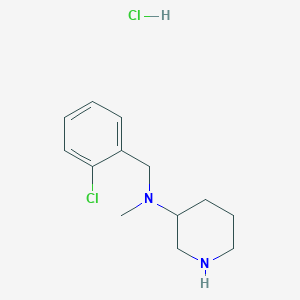

(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Description

Hammett Substituent Constants and Resonance Effects

The Hammett equation provides a framework for quantifying the electronic influence of substituents. For chloro groups, the substituent constant (σ) varies with position: meta-chloro has σ = +0.227, while para-chloro exhibits σ = +0.373. Although ortho-substituents are not directly parameterized in classical Hammett studies due to steric complications, their inductive electron-withdrawing effects are pronounced. The ortho-chloro group in this compound likely destabilizes adjacent π-electron systems through inductive withdrawal, reducing electron density at the benzyl carbon attached to the piperidine nitrogen.

Comparative Electronic Landscapes

A comparison of substituent effects across positional isomers reveals stark contrasts:

| Position | σ (Hammett) | Inductive Effect | Resonance Effect |

|---|---|---|---|

| Ortho | N/A | Strong (-I) | Minimal |

| Meta | +0.227 | Moderate (-I) | Weak (-R) |

| Para | +0.373 | Moderate (-I) | Strong (-R) |

In the ortho isomer, steric hindrance between the chloro group and the piperidine moiety limits resonance interactions, rendering inductive effects dominant. This contrasts with para-substituted analogues, where resonance withdrawal significantly polarizes the benzyl ring.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.ClH/c1-16(12-6-4-8-15-9-12)10-11-5-2-3-7-13(11)14;/h2-3,5,7,12,15H,4,6,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCWPLZMCQWULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1Cl)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride typically involves the following steps:

Formation of the 2-Chloro-benzyl Intermediate: This step involves the chlorination of benzyl alcohol to form 2-chloro-benzyl chloride.

Piperidine Ring Formation: The next step involves the formation of the piperidine ring.

Substitution Reaction: The 2-chloro-benzyl chloride is then reacted with the piperidine derivative in the presence of a base such as sodium hydroxide (NaOH) to form the desired product.

Hydrochloride Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the 2-chloro-benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichloro-Substituted Derivatives

(2,6-Dichloro-benzyl)-methyl-piperidin-3-yl-amine Hydrochloride

- CAS : 1261236-21-8

- Molecular Weight : 309.66 g/mol

- Key Differences :

- Features two chlorine atoms at the 2- and 6-positions of the benzyl ring.

- Increased molecular weight (+34.44 g/mol) compared to the parent compound, likely due to the additional chlorine atom.

- Enhanced steric hindrance and lipophilicity, which may reduce solubility but improve membrane permeability .

(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine Hydrochloride

- CAS : 1261230-64-1

- Molecular Weight : 309.67 g/mol

- Key Differences: Dichloro substitution at positions 2 and 5 alters electronic distribution on the aromatic ring.

Fluoro-Substituted Analogs

(2-Fluoro-benzyl)-piperidin-3-yl-amine Hydrochloride

Mixed Halogen Derivatives

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine Hydrochloride

Heterocyclic Variants

(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine Hydrochloride

- Key Differences :

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine Hydrochloride

Physicochemical and Functional Comparisons

Research Implications

- Chlorine vs. Fluorine : Chlorine’s larger atomic size increases lipophilicity, favoring blood-brain barrier penetration, while fluorine improves metabolic stability .

- Dichloro Derivatives : Enhanced steric effects may hinder binding to certain enzymes but improve selectivity in kinase inhibitors .

- Heterocyclic Analogs : Pyridine/pyrimidine variants expand utility in anticancer and antiviral research due to tunable electronic properties .

Biological Activity

(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-chlorobenzyl group and a methyl group. Its molecular formula is CHClN·HCl, with a molecular weight of approximately 275.21 g/mol. The hydrochloride salt form enhances solubility and stability in aqueous solutions, making it suitable for laboratory applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and enzymes:

- Receptor Modulation : The compound is believed to interact with dopamine D2 and serotonin 5-HT receptors, suggesting potential roles in mood regulation and cognitive function.

- Enzyme Inhibition : It may inhibit enzymes related to neurotransmitter degradation, such as acetylcholinesterase, thereby increasing the availability of neurotransmitters like acetylcholine in the synaptic cleft .

1. Neurological Disorders

Research indicates that this compound could be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit cholinesterase enzymes positions it as a candidate for enhancing cholinergic signaling, which is often impaired in these diseases .

2. Cancer Therapy

Preliminary studies suggest that derivatives of piperidine compounds exhibit anticancer properties. For instance, certain piperidine analogs have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of piperidine derivatives, including this compound. The following table summarizes key findings from various research articles:

Case Studies

- Alzheimer's Disease : A study demonstrated that a compound structurally related to this compound inhibited both acetylcholinesterase and butyrylcholinesterase, leading to improved cognitive function in animal models .

- Cancer Treatment : Another investigation into piperidine derivatives revealed that specific modifications could enhance their efficacy against lung cancer cells by inducing apoptosis more effectively than existing therapies .

Q & A

Q. Stability Data :

| Condition | Degradation Rate (6 months) | Source |

|---|---|---|

| –20°C (dry) | <5% | |

| Room Temperature | 15–20% |

How can researchers design assays to evaluate its biological activity against neurological targets?

Advanced Research Question

Step 1 : Target Selection

- Prioritize receptors (e.g., serotonin/dopamine transporters) based on structural analogs .

Step 2 : In Vitro Assays - Use radioligand binding assays (e.g., ³H-labeled ligands) to measure IC₅₀ values .

Step 3 : In Silico Validation - Perform molecular docking (AutoDock Vina) with homology models of targets like 5-HT₃ receptors .

Data Interpretation : Compare binding affinities (ΔG values) across assays to identify false positives .

What computational methods predict binding modes with neurotransmitter receptors?

Advanced Research Question

Workflow :

Target Preparation : Retrieve receptor structures (PDB ID: e.g., 4PIR for 5-HT₃) and optimize protonation states at pH 7.4 .

Docking Simulations : Use induced-fit docking (Schrödinger Suite) to account for receptor flexibility .

Free Energy Calculations : Apply MM-GBSA to rank binding poses .

Validation : Cross-check with experimental IC₅₀ data from electrophysiology assays .

How to resolve contradictions in reported EC₅₀ values across studies?

Advanced Research Question

Root Causes :

- Variability in assay conditions (e.g., pH, ion concentrations) .

- Differences in cell lines (HEK293 vs. CHO) expressing target receptors .

Q. Resolution Strategy :

Meta-Analysis : Normalize data using Z-score transformation to account for inter-study variability.

Dose-Response Repetition : Re-test under standardized conditions (e.g., pH 7.4, 25°C) .

Example : A 2024 study found EC₅₀ = 12 nM in HEK293 cells vs. 45 nM in CHO cells due to differential receptor glycosylation .

What safety protocols are critical during handling?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (prevents skin/eye contact) .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .

Emergency Measures : Eye wash stations and emergency showers must be accessible .

How can reaction mechanisms be elucidated for halogen substitution reactions?

Advanced Research Question

Approach :

Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

DFT Calculations : Map energy profiles for possible pathways (e.g., SN1 vs. SN2) using Gaussian 16 .

Case Study : A 2023 DFT study showed SN2 dominance (>80%) in chloro-benzyl substitutions due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.